molecular formula C16H9ClF2N4O3 B7983613 N-(3-Chloro-4-fluorophenyl)-N-(7-fluoro-6-nitroquinazolin-4-yl)acetamide CAS No. 1632286-05-5

N-(3-Chloro-4-fluorophenyl)-N-(7-fluoro-6-nitroquinazolin-4-yl)acetamide

Cat. No.: B7983613
CAS No.: 1632286-05-5
M. Wt: 378.72 g/mol
InChI Key: PRHSJEPACCEZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-N-(7-fluoro-6-nitroquinazolin-4-yl)acetamide is a synthetic quinazoline derivative characterized by a chloro-fluorophenyl group and a nitro-fluoroquinazoline core linked via an acetamide moiety. Quinazoline derivatives are widely studied for their applications in medicinal chemistry and organic synthesis, particularly as kinase inhibitors or intermediates in drug development . The compound’s structure features:

  • Quinazoline backbone: A bicyclic aromatic system with nitrogen atoms at positions 1, 3, and 3.
  • 7-Fluoro group: Increases lipophilicity and metabolic stability. 3-Chloro-4-fluorophenyl group: Contributes steric bulk and modulates electronic properties.
  • Acetamide linker: Introduces a polar carbonyl group, influencing solubility and binding interactions.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-N-(7-fluoro-6-nitroquinazolin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF2N4O3/c1-8(24)22(9-2-3-12(18)11(17)4-9)16-10-5-15(23(25)26)13(19)6-14(10)20-7-21-16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHSJEPACCEZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)F)Cl)C2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143999
Record name Acetamide, N-(3-chloro-4-fluorophenyl)-N-(7-fluoro-6-nitro-4-quinazolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632286-05-5
Record name Acetamide, N-(3-chloro-4-fluorophenyl)-N-(7-fluoro-6-nitro-4-quinazolinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632286-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-chloro-4-fluorophenyl)-N-(7-fluoro-6-nitro-4-quinazolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-Chloro-4-fluorophenyl)-N-(7-fluoro-6-nitroquinazolin-4-yl)acetamide, also known by its CAS number 162012-67-1, is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H7ClF2N4O2C_{14}H_{7}ClF_{2}N_{4}O_{2}, with a molecular weight of 336.68 g/mol. The compound features a quinazoline core, which is a common scaffold in many anticancer agents. Its structural components include:

  • Chloro and fluoro substituents on the phenyl group, enhancing its biological activity.
  • A nitro group at the 6-position of the quinazoline ring, which is known to influence the compound's reactivity and interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is through inhibition of the epidermal growth factor receptor (EGFR). This receptor plays a crucial role in cell proliferation and survival, and its dysregulation is often implicated in various cancers.

Inhibition of EGFR

Research indicates that compounds with similar structures have shown potent inhibitory activity against EGFR:

  • IC50 Values : Various studies report IC50 values ranging from 1.32 μM to 15 nM against different cancer cell lines, demonstrating significant potency compared to standard treatments like gefitinib .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substituents on the quinazoline scaffold:

  • Electron-withdrawing groups such as chloro and fluoro at the aniline ring enhance antiproliferative activity.
  • The presence of a nitro group at position 6 contributes to increased binding affinity to the EGFR active site .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line IC50 (μM) Mechanism
Study 1A4311.32EGFR inhibition
Study 2H19754.62EGFR mutation L858R/T790M inhibition
Study 3MiaPaCa25.89Induction of apoptosis
Study 4HepG23.62Strong cytotoxic activity

Case Studies

  • Case Study on EGFR Mutations : A study demonstrated that this compound effectively inhibited EGFR mutations associated with resistance to first-line therapies, showing promise for overcoming drug resistance in lung cancer treatment .
  • Apoptosis Induction : Another investigation into its effects on pancreatic cancer cells revealed that this compound not only inhibited cell proliferation but also induced apoptosis, suggesting multiple mechanisms of action that could be leveraged in therapeutic applications .

Scientific Research Applications

Anticancer Activity

N-(3-Chloro-4-fluorophenyl)-N-(7-fluoro-6-nitroquinazolin-4-yl)acetamide has been explored for its potential as an anticancer agent. Its structure suggests it may inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar quinazoline structures have shown efficacy against various cancer types, including lung and breast cancers.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that quinazoline derivatives exhibited potent activity against epidermal growth factor receptor (EGFR) mutations, which are prevalent in non-small cell lung cancer (NSCLC). The compound's modifications, such as the introduction of the chloro and fluoro groups, enhance its binding affinity to the EGFR tyrosine kinase domain .

Antimicrobial Properties

Research indicates that compounds related to this compound possess antimicrobial properties. These compounds can disrupt bacterial cell walls or inhibit essential enzymes.

Case Study : In a comparative study of various nitro-containing quinazolines, it was found that certain derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the nitro group, which is known to interfere with microbial DNA synthesis .

Comparison with Similar Compounds

Key Structural Analogues

Compound Name CAS No. Substituents (Position) Functional Group Similarity Score Key Differences
Target Compound [Not Provided] 7-F, 6-NO₂ Acetamide Reference
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine 869199-61-1 7-OCH₃, 6-NO₂ Amine 0.73 Methoxy (electron-donating) vs. fluoro (electron-withdrawing) at position 7; amine vs. acetamide linker
N-(3-Chloro-4-fluorophenyl)-N-(7-methoxy-6-nitroquinazolin-4-yl)acetamide 314771-88-5 7-OCH₃, 6-NO₂ Acetamide 0.69 Methoxy at position 7; same acetamide linker as target
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine 1660963-42-7 7-O-(THF-3-yl), 6-NO₂ Amine 0.68 Bulky tetrahydrofuran-3-yloxy group at position 7; stereospecific (S)-configuration
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide 179552-75-1 Piperazine-linked acetamide 0.67 Piperazine moiety enhances solubility; lacks quinazoline core

Substituent Effects on Properties

  • 7-Fluoro vs. 7-Methoxy :
    • Fluoro (target compound): Smaller size, electron-withdrawing, increases metabolic stability and lipophilicity.
    • Methoxy (CAS 314771-88-5): Larger, electron-donating, may reduce reactivity but improve solubility .
  • Acetamide vs. Amine Linker: Acetamide: Introduces a carbonyl group, enabling hydrogen bonding and altering pharmacokinetics (e.g., longer half-life).

Physical and Chemical Properties

Property Target Compound (Inferred) N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (CAS 162012-67-1)
Molecular Weight ~375–400 g/mol (estimated) 336.68 g/mol
Melting Point >240°C (expected) 242–244°C
Purity ≥98% (typical for intermediates) ≥98% (HPLC)
Application Organic synthesis intermediate Intermediate in organic synthesis

Research Findings and Implications

  • Synthetic Utility : Derivatives like the target compound are pivotal in constructing polyimides or kinase inhibitors, leveraging their nitro groups for subsequent reduction to amines .
  • Structure-Activity Relationships (SAR) :
    • Nitro Group : Critical for electrophilic interactions in binding pockets.
    • Fluorine Substituents : Improve blood-brain barrier penetration in related pharmaceuticals .
  • Challenges : The acetamide group may complicate crystallization, necessitating advanced techniques like SHELX for structural determination .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(3-Chloro-4-fluorophenyl)-N-(7-fluoro-6-nitroquinazolin-4-yl)acetamide?

  • Answer : A common approach involves coupling reactions between activated intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under controlled conditions. A typical protocol (as seen in similar quinazoline derivatives) uses dichloromethane as a solvent, triethylamine as a base, and low temperatures (e.g., 273 K) to minimize side reactions . Post-synthesis, purification often involves extraction, washing with NaHCO₃, and recrystallization from toluene or other aprotic solvents.

Q. How is the crystal structure of this compound characterized?

  • Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For related acetamide-quinazoline hybrids, XRD reveals dihedral angles between aromatic rings (e.g., 60.5° between substituents), hydrogen bonding networks (N–H···O), and bond distances within normal ranges (e.g., C–N: 1.34–1.45 Å). These parameters are critical for understanding molecular packing and stability .

Q. What spectroscopic techniques confirm the compound’s structural identity?

  • Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine and chlorine chemical shifts).
  • IR : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺).
    Data from analogous compounds show these techniques are essential for purity assessment .

Advanced Research Questions

Q. How can researchers address nitro group instability during synthesis or storage?

  • Answer : Nitro groups are sensitive to heat and light. Strategies include:

  • Synthesizing under inert atmospheres (N₂/Ar) .
  • Storing compounds in amber vials at –20°C.
  • Using stabilizing agents (e.g., radical scavengers) in reaction mixtures.
    Contradictory stability data in literature may arise from differences in storage conditions or solvent residues .

Q. What strategies improve solubility for in vitro pharmacological assays?

  • Answer :

  • Structural Modifications : Introducing morpholine or methoxy groups (as in related compounds) enhances water solubility via hydrogen bonding .
  • Co-solvents : DMSO or PEG-based solutions are often used, but concentrations must be non-cytotoxic.
  • Salt Formation : Hydrochloride salts of similar amines improve bioavailability .

Q. How to resolve contradictory bioactivity data across studies?

  • Answer : Discrepancies may arise from:

  • Purity : Ensure >95% purity via HPLC (impurities <5% can skew IC₅₀ values) .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls.
  • Structural Analogues : Compare activity with derivatives (e.g., morpholine-substituted vs. nitro variants) to identify pharmacophores .

Q. What computational methods predict pharmacokinetic properties?

  • Answer :

  • In Silico Models : Tools like SwissADME predict logP (lipophilicity), bioavailability, and CYP450 interactions. For example, morpholine moieties in related compounds reduce logP, enhancing solubility .
  • Molecular Dynamics : Simulates binding to target proteins (e.g., kinase domains) to optimize affinity .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of nitro-group-derived vapors.
  • Storage : Keep in airtight containers, away from moisture and light .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.